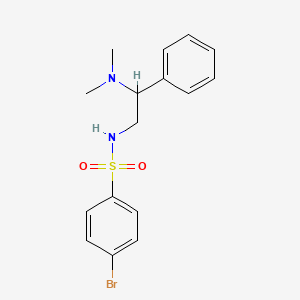

4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide

Description

Chemical Structure: The compound features a benzenesulfonamide core with a bromine substituent at the para position (C4). The sulfonamide nitrogen is linked to a 2-(dimethylamino)-2-phenylethyl group, which introduces both a tertiary amine and a phenyl substituent. The stereochemistry of the ethylamino side chain (specifically the (2S) configuration) is critical for its interactions, as seen in related compounds .

Properties

IUPAC Name |

4-bromo-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O2S/c1-19(2)16(13-6-4-3-5-7-13)12-18-22(20,21)15-10-8-14(17)9-11-15/h3-11,16,18H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPZAFRZXVYGAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide typically involves multiple steps. One common approach is the reaction of 4-bromobenzenesulfonyl chloride with 2-(dimethylamino)-2-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the addition of reagents and precise control of reaction conditions can help in achieving large-scale synthesis with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Amine derivatives.

Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide can be used as a probe to study enzyme activities and protein interactions. Its ability to bind to specific biological targets makes it valuable in biochemical assays.

Medicine: This compound has potential applications in medicinal chemistry. It can be used as a precursor for the development of new pharmaceuticals, particularly in the treatment of diseases where sulfonamide derivatives are effective.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C16H18BrClN2O2S (as a chloro-substituted variant; exact formula may vary based on substituents) .

- Molecular Weight: ~417.75 g/mol (monoisotopic mass: 415.996) .

- Stereochemistry: One defined stereocenter in the ethylamino group, influencing receptor binding .

Structural and Functional Comparisons with Analogous Compounds

Halogen-Substituted Benzenesulfonamides

Key Insights :

- Halogen Effects : Bromine’s larger atomic radius and lipophilicity enhance membrane permeability compared to chlorine in W-15 .

- Amine Group Complexity: The dimethylamino-phenylethyl group in the target compound may confer higher receptor selectivity than simpler amines (e.g., piperidine in B14237) .

Pharmacologically Active Analogs

- W-15 : A controlled substance with opioid-like activity due to its piperidinylidene group, which mimics morphine’s pharmacophore .

- Bromadoline (4-Bromo-N-(2-(dimethylamino)cyclohexyl)benzamide): Shares the bromo and dimethylamino groups but lacks the sulfonamide moiety, reducing polarity and altering target interactions .

Activity Trends :

- The phenyl group in the ethylamino side chain may enhance binding to serotonin or opioid receptors, as seen in W-15 and related psychoactive substances .

Biological Activity

The compound 4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide is a member of the sulfonamide class, which has been studied for its potential biological activities, including antimicrobial and anticancer properties. This article discusses the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

- Molecular Formula: C15H16BrN1O2S1

- Molecular Weight: 354.3 g/mol

- IUPAC Name: 4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide

- Canonical SMILES: CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)Br

| Property | Value |

|---|---|

| Molecular Formula | C15H16BrN1O2S1 |

| Molecular Weight | 354.3 g/mol |

| IUPAC Name | 4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide |

| InChI Key | VWQNMDULEGFFTK-UHFFFAOYSA-N |

The biological activity of 4-bromo-N-(2-(dimethylamino)-2-phenylethyl)benzenesulfonamide can be attributed to its interactions with various biomolecular targets:

- Enzyme Inhibition: The sulfonamide moiety is known to inhibit carbonic anhydrases (CAs), which are crucial for regulating pH and fluid balance in tissues. Selectivity for CA IX over CA II has been reported, indicating potential therapeutic applications in cancer treatment .

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial properties against Staphylococcus aureus, with notable inhibition percentages at specific concentrations .

Case Studies and Research Findings

- Anticancer Activity:

- Antimicrobial Efficacy:

- Pharmacokinetic Insights:

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in MDA-MB-231 cells |

| Antimicrobial | 80.69% inhibition against S. aureus |

| Pharmacokinetics | Moderate binding with human serum albumin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.